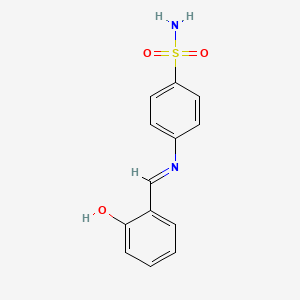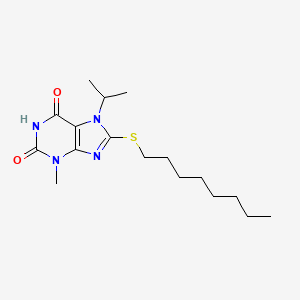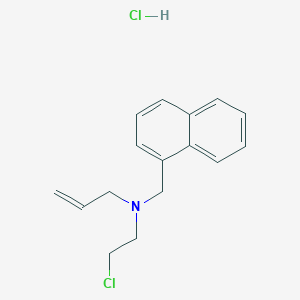
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound may have applications in various fields due to its unique structure.
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride: is a chemical compound with a complex name. Let’s break it down:
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, you can synthesize it through multistep organic synthesis. For example, you could start with a phthalane derivative and introduce the chlorophenyl group, followed by the addition of the trimethylamine.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. It’s likely that research labs or specialized chemical companies synthesize it on a smaller scale.
Analyse Des Réactions Chimiques
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products would depend on the reaction conditions, but you’d likely see derivatives with modified functional groups.
Applications De Recherche Scientifique
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a drug lead.
Industry: If it has unique properties, it could find applications in materials science or specialty chemicals.
Mécanisme D'action
- Unfortunately, detailed information about its mechanism of action is scarce. if it’s used in medicine, it likely interacts with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other phthalane derivatives, such as those with different substituents, could serve as comparisons.
Uniqueness: Highlight its specific features—perhaps its combination of a phthalane core, chlorophenyl group, and trimethylamine side chain.
Propriétés
Numéro CAS |
10565-58-9 |
|---|---|
Formule moléculaire |
C20H25Cl2NO |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
3-[1-(4-chlorophenyl)-3,3-dimethyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-19(2)17-7-4-5-8-18(17)20(23-19,13-6-14-22-3)15-9-11-16(21)12-10-15;/h4-5,7-12,22H,6,13-14H2,1-3H3;1H |
Clé InChI |
AJGPJHWDEKEBDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=C(C=C3)Cl)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

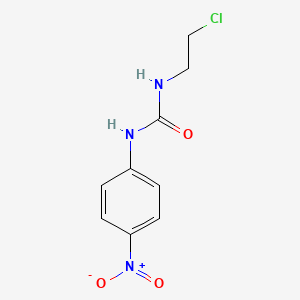
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
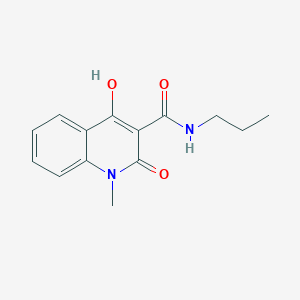
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)
![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)

